molecular formula C8H7F2N3 B6267989 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene CAS No. 1604247-97-3

1-[(1S)-1-azidoethyl]-2,4-difluorobenzene

Cat. No.: B6267989
CAS No.: 1604247-97-3
M. Wt: 183.2
InChI Key:
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Description

1-[(1S)-1-azidoethyl]-2,4-difluorobenzene is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a difluorobenzene ring. The molecular formula of this compound is C8H7F2N3, and it has a molecular weight of 183.16 g/mol .

Preparation Methods

The synthesis of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene involves several steps, typically starting with the preparation of the azidoethyl intermediate. This intermediate is then reacted with 2,4-difluorobenzene under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like copper(I) iodide to facilitate the azide-alkyne cycloaddition reaction .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-[(1S)-1-azidoethyl]-2,4-difluorobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations occur efficiently. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(1S)-1-azidoethyl]-2,4-difluorobenzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug development and material science.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene stands out due to its unique combination of an azido group and a difluorobenzene ring. Similar compounds include:

    1-azido-2,4-difluorobenzene: Lacks the ethyl chain, which may affect its reactivity and applications.

    1-[(1S)-1-azidoethyl]benzene:

These comparisons highlight the distinct features of this compound, making it a valuable compound in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene involves the reaction of 2,4-difluorobenzene with (S)-1-chloro-2-hydroxyethylazide, followed by deprotection of the resulting intermediate.", "Starting Materials": [ "2,4-difluorobenzene", "(S)-1-chloro-2-hydroxyethylazide", "Sodium azide", "Triethylamine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,4-difluorobenzene in chloroform and add triethylamine. Cool the mixture to 0°C.", "Step 2: Add (S)-1-chloro-2-hydroxyethylazide dropwise to the reaction mixture and stir for 2 hours at 0°C.", "Step 3: Add sodium azide to the reaction mixture and stir for an additional 2 hours at 0°C.", "Step 4: Add methanol to the reaction mixture and stir for 30 minutes at room temperature.", "Step 5: Add hydrochloric acid to the reaction mixture and extract with chloroform.", "Step 6: Wash the organic layer with sodium hydroxide and water.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 8: Deprotect the resulting intermediate with sodium hydroxide in methanol at room temperature for 2 hours.", "Step 9: Acidify the reaction mixture with hydrochloric acid and extract with chloroform.", "Step 10: Wash the organic layer with water and dry over sodium sulfate.", "Step 11: Evaporate the solvent to obtain 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene." ] }

CAS No.

1604247-97-3

Molecular Formula

C8H7F2N3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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